Excisanin A

Description

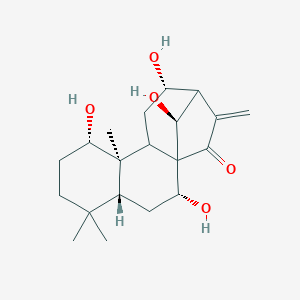

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14+,15+,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFENNPKUXFGPST-WEMBNSTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CCC([C@H]1C[C@H]([C@]34[C@H]2C[C@@H]([C@H]([C@H]3O)C(=C)C4=O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78536-37-5 | |

| Record name | Excisanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78536-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Excisanin A: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excisanin A, a naturally occurring ent-kaurane diterpenoid, has emerged as a compound of significant interest in oncological research. First isolated from Rabdosia excisa, this molecule has demonstrated potent pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of Excisanin A, its natural sources, detailed experimental protocols for its isolation and biological characterization, and a summary of its quantitative biological activities. The primary mechanism of action, the inhibition of the PKB/AKT signaling pathway, is also detailed, offering insights for drug development professionals.

Discovery and Natural Source

Excisanin A was first discovered and isolated in 1981 from the leaves of Rabdosia excisa (now classified as Isodon macrocalyx), a plant utilized in traditional Chinese medicine.[1] The initial discovery was made by a team of researchers who were investigating the bitter principles of this plant species collected in the Anshan district of China. Subsequent research has identified Excisanin A in other species of the same genus, including Isodon japonicus and Isodon inflexus, indicating that the Isodon genus is the primary natural source of this compound.

Physicochemical Properties

The initial characterization of Excisanin A established its molecular formula as C₂₀H₃₀O₅ and a molecular weight of 350.4 g/mol . The structure was elucidated through spectroscopic methods, including UV, IR, ¹H NMR, and ¹³C NMR, and chemical derivatization.

Table 1: Physicochemical Properties of Excisanin A

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₅ | Sun et al., 1981 |

| Molecular Weight | 350.4 g/mol | Sun et al., 1981 |

| Melting Point | 262-264 °C | Sun et al., 1981 |

| Optical Rotation | [α]D²⁰ -27.7° (c=1.01, C₅H₅N) | Sun et al., 1981 |

| UV λmax (EtOH) | 234 nm (ε 5560) | Sun et al., 1981 |

| IR (KBr) cm⁻¹ | 1713, 1645 | Sun et al., 1981 |

Experimental Protocols

Isolation of Excisanin A from Rabdosia excisa

The following protocol is based on the original methodology described by Sun et al. (1981).

Experimental Workflow for Excisanin A Isolation

Caption: Workflow for the isolation of Excisanin A.

-

Extraction: The dried and powdered leaves of Rabdosia excisa are exhaustively extracted with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the components based on polarity.

-

Purification: Fractions containing Excisanin A, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative TLC or recrystallization from a suitable solvent system to yield pure Excisanin A.

Cell Culture and Viability Assay

Human hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. For cell viability assays, cells are seeded in 96-well plates and treated with various concentrations of Excisanin A for a specified period. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Apoptosis Assay by Annexin V Staining

Apoptosis is quantified using an Annexin V-FITC Apoptosis Detection Kit.

-

Cell Treatment: Cells are treated with Excisanin A for the desired time.

-

Harvesting: Both floating and adherent cells are collected.

-

Staining: Cells are washed with PBS and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKT, p-AKT, GSK-3α/β, p-GSK-3α/β).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Mechanism of Action

Excisanin A exhibits significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the induction of apoptosis through the inhibition of the PKB/AKT signaling pathway.[2]

Cytotoxicity

Excisanin A has been shown to inhibit the proliferation of human Hep3B and MDA-MB-453 cancer cells in a dose-dependent manner.

Table 2: In Vitro Cytotoxicity of Excisanin A

| Cell Line | IC₅₀ (µmol/L) | Assay | Reference |

| Hep3B | 4 | MTT | Deng et al., 2009 |

| MDA-MB-453 | 16 | MTT | Deng et al., 2009 |

Inhibition of the PKB/AKT Signaling Pathway

Excisanin A directly inhibits the kinase activity of AKT. This inhibition prevents the phosphorylation of downstream targets of AKT, such as GSK-3β, leading to the induction of apoptosis.

Excisanin A Inhibition of the AKT Signaling Pathway

Caption: Excisanin A inhibits AKT kinase activity.

Western blot analysis has confirmed that treatment with Excisanin A leads to a dose- and time-dependent decrease in the phosphorylation of AKT at Ser473 in both Hep3B and MDA-MB-453 cells.

In Vivo Antitumor Activity

In addition to its in vitro effects, Excisanin A has demonstrated significant antitumor activity in vivo. In a Hep3B xenograft mouse model, administration of Excisanin A at a dose of 20 mg/kg/day resulted in a remarkable reduction in tumor size.[2]

Conclusion

Excisanin A is a promising natural product with potent anticancer properties. Its well-defined mechanism of action, involving the direct inhibition of the AKT signaling pathway, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Excisanin A and its derivatives.

References

Isodon macrocalyx: A Promising Source of Bioactive Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

The genus Isodon, a member of the Lamiaceae family, is a rich reservoir of structurally diverse and biologically active diterpenoids. Among the various species, Isodon macrocalyx has emerged as a significant source of unique diterpenoids with potential therapeutic applications. This technical guide provides an in-depth overview of the diterpenoids isolated from Isodon macrocalyx, their biological activities, and the experimental methodologies for their extraction and analysis, with a particular focus on the promising compound Excisanin A and its role in cancer therapy.

Diterpenoids Isolated from Isodon macrocalyx

Phytochemical investigations of Isodon macrocalyx have led to the isolation and characterization of several diterpenoids, primarily belonging to the ent-kaurane class. While comprehensive quantitative data on the yields of all isolated compounds is not extensively documented in publicly available literature, the identified compounds have shown significant biological potential.

Two notable terpenoid glycosides, Macrocalyxoside A and Macrocalyxoside B, have been isolated from the aerial parts of Isodon macrocalyx.[1] Furthermore, the plant is known to produce a diterpenoid named macrocalyxin D, which has demonstrated cytotoxic activity.

A key diterpenoid of interest is Excisanin A, which has been purified from Isodon macrocalyxin D.[2] This compound has garnered attention for its potent anti-tumor properties.

Table 1: Diterpenoids and Other Terpenoids from Isodon macrocalyx

| Compound Name | Type | Plant Part | Reported Biological Activity | Yield (%) |

| Macrocalyxoside A | Tricyclo-diterpenoid saponin | Aerial parts | Moderate anti-HBV activity | Not Specified |

| Macrocalyxoside B | Dammarane triterpenoid saponin | Aerial parts | Moderate anti-HBV activity | Not Specified |

| Macrocalyxin D | Diterpenoid | Not Specified | Cytotoxic activity | Not Specified |

| Excisanin A | Diterpenoid | Not Specified | Anti-tumor, pro-apoptotic, inhibitor of AKT signaling | Not Specified |

Biological Activities and Therapeutic Potential

The diterpenoids from Isodon macrocalyx exhibit a range of biological activities, making them attractive candidates for drug discovery and development.

Anti-tumor and Pro-apoptotic Effects of Excisanin A

Excisanin A has been shown to inhibit the proliferation of human hepatoma Hep3B and breast cancer MDA-MB-453 cell lines by inducing apoptosis.[2] This pro-apoptotic activity is a critical attribute for potential anti-cancer agents. Furthermore, Excisanin A has been observed to sensitize cancer cells to conventional chemotherapeutic drugs like 5-fluorouracil and Adriamycin, suggesting its potential use in combination therapies to enhance treatment efficacy.[2]

Table 2: In Vitro and In Vivo Anti-tumor Activity of Excisanin A

| Cell Line/Model | Effect | Quantitative Data |

| Hep3B and MDA-MB-453 cells | Inhibition of proliferation via apoptosis induction | Increased AnnexinV-positive cells |

| Hep3B cells | Sensitization to 5-fluorouracil | Not Specified |

| MDA-MB-453 cells | Sensitization to Adriamycin | Not Specified |

| Hep3B xenograft models | Decrease in tumor size and induction of apoptosis | 20 mg/kg/d administration |

Inhibition of the AKT Signaling Pathway

A crucial mechanism underlying the anti-tumor activity of Excisanin A is its ability to inhibit the Protein Kinase B (PKB/AKT) signaling pathway.[2] The AKT pathway is a key regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. By inhibiting AKT activity, Excisanin A can effectively disrupt these cancer-promoting processes.[2]

Anti-HBV Activity

Macrocalyxoside A and B, isolated from Isodon macrocalyx, have demonstrated moderate anti-hepatitis B virus (HBV) activity in in vitro studies using HBV-transfected Hep G2.2.15 cells.[1] This finding suggests a potential role for these compounds in the development of antiviral therapies.

Experimental Protocols

General Extraction and Isolation Procedure

-

Plant Material Collection and Preparation: The aerial parts of Isodon macrocalyx are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 95% ethanol or methanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield.

-

Solvent Removal: The solvent from the combined extracts is evaporated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: Employed for further purification, particularly for separating compounds with similar polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of individual diterpenoids.

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC), and comparison with data from existing literature.

Cytotoxicity and Anti-proliferative Assays

The cytotoxic and anti-proliferative effects of the isolated diterpenoids are commonly evaluated using the following in vitro assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

Signaling Pathway Visualization

The inhibition of the AKT signaling pathway by Excisanin A is a key aspect of its anti-tumor activity. The following diagram, generated using Graphviz (DOT language), illustrates the simplified workflow of this pathway and the point of inhibition by Excisanin A.

Caption: Simplified AKT signaling pathway and the inhibitory action of Excisanin A.

Conclusion

Isodon macrocalyx represents a valuable natural source of bioactive diterpenoids with significant therapeutic potential, particularly in the realm of oncology and antiviral research. The compound Excisanin A, with its demonstrated ability to induce apoptosis and inhibit the crucial AKT signaling pathway, stands out as a promising lead for the development of novel anti-cancer drugs. Further research is warranted to conduct comprehensive phytochemical profiling of Isodon macrocalyx to determine the yields of its various diterpenoid constituents and to fully elucidate their mechanisms of action and therapeutic efficacy through preclinical and clinical studies. The development of optimized and standardized extraction and purification protocols will be crucial for advancing the translation of these promising natural products into clinical applications.

References

- 1. Two new terpenoid glycosides from Isodon macrocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway [pubmed.ncbi.nlm.nih.gov]

Excisanin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from plants of the Isodon genus, such as Isodon japonicus and Isodon MacrocalyxinD, has emerged as a molecule of significant interest in cancer research.[1][2][3] Its potential as a potent anti-cancer agent stems from its ability to modulate critical cellular signaling pathways, primarily through the inhibition of AKT kinase activity, leading to the induction of apoptosis in tumor cells.[3][4] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Excisanin A, with a focus on its mechanism of action and the experimental methodologies used to elucidate its effects.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of Excisanin A are not extensively available in the public domain. The following tables summarize the available computed and reported data.

Table 1: General and Computed Physical/Chemical Properties of Excisanin A

| Property | Value | Source |

| CAS Number | 78536-37-5 | [1] |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| IUPAC Name | (1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-15-one | [1] |

| Topological Polar Surface Area | 98 Ų | [1] |

| XLogP3 | 0.9 | [1] |

Table 2: Spectral Data Summary for Excisanin A

| Spectroscopic Technique | Data |

| ¹H NMR | Specific spectral data including chemical shifts and coupling constants are not readily available in the searched literature. |

| ¹³C NMR | Specific spectral data with chemical shifts for each carbon are not readily available in the searched literature. |

| Infrared (IR) Spectroscopy | Specific IR absorption peak data (cm⁻¹) are not readily available in the searched literature. |

| Mass Spectrometry | Exact Mass: 350.20932405 Da[1] |

Biological Activities and Mechanism of Action

Excisanin A exhibits significant anti-tumor properties, primarily through the induction of apoptosis and suppression of tumor growth. The key mechanism of action identified is the inhibition of the PKB/AKT signaling pathway, a critical regulator of cell survival and proliferation.[3][4]

Inhibition of AKT Signaling Pathway

Excisanin A has been demonstrated to be a potent inhibitor of the AKT signaling pathway in tumor cells.[3][4] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Induction of Apoptosis

By inhibiting the AKT pathway, Excisanin A effectively induces apoptosis in cancer cells. This has been observed in human hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cell lines.[3][4] The induction of apoptosis is a key indicator of its potential as a chemotherapeutic agent.

Suppression of Cell Migration and Invasion

While not explicitly detailed for Excisanin A in the provided search results, the inhibition of the AKT pathway is known to be linked to the suppression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cell migration and invasion. This suggests a potential anti-metastatic role for Excisanin A.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological activity of Excisanin A, based on established protocols.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Apoptosis Assay (Annexin V Staining)

This assay is used to quantify the number of apoptotic cells following treatment with Excisanin A.

AKT Kinase Activity Assay

This assay measures the direct inhibitory effect of Excisanin A on AKT kinase activity.

Protocol Steps:

-

Immunoprecipitation: Endogenous AKT protein is immunoprecipitated from cell lysates using an anti-AKT antibody.

-

Kinase Reaction: The immunoprecipitated AKT is incubated with a GSK-3 substrate fusion protein and ATP, in the presence of varying concentrations of Excisanin A.

-

Detection: The phosphorylation of the GSK-3 substrate is measured by Western blot analysis using a phospho-GSK-3α/β antibody.[4]

Western Blot Analysis for AKT Pathway Proteins

This method is used to assess the phosphorylation status of AKT and its downstream targets.

Cell Migration and Invasion Assays

These assays evaluate the effect of Excisanin A on the migratory and invasive potential of cancer cells.

-

Migration Assay (Wound Healing): A scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of Excisanin A.

-

Invasion Assay (Transwell): Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, MMP-2 and MMP-9, in conditioned media from cells treated with Excisanin A.

Protocol Steps:

-

Sample Preparation: Conditioned media from cell cultures is collected and concentrated.

-

Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Renaturation and Incubation: The gel is washed to remove SDS and incubated in a buffer that allows for enzymatic activity.

-

Staining: The gel is stained with Coomassie Brilliant Blue.

-

Visualization: Areas of gelatin degradation by MMPs appear as clear bands against a blue background.

Conclusion

Excisanin A is a promising natural product with demonstrated anti-cancer activity, primarily through the inhibition of the critical AKT signaling pathway. This guide provides a summary of its known properties and the experimental approaches used to study its biological effects. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its physical and chemical characteristics, comprehensive spectral analysis, and in-depth preclinical and clinical evaluations. The lack of publicly available, detailed spectral data remains a gap in the comprehensive characterization of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A new furofuran lignan from Isodon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Excisanin A: A Technical Guide to its Inhibition of the AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from Isodon macrocalyxin D, has emerged as a potent inhibitor of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of the AKT pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which Excisanin A exerts its inhibitory effects on AKT signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

Excisanin A directly inhibits the kinase activity of AKT (also known as Protein Kinase B), thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308), which is essential for its activation. By suppressing AKT activity, Excisanin A promotes apoptosis in cancer cells and sensitizes them to conventional chemotherapeutic agents.

Quantitative Analysis of AKT Pathway Inhibition

The inhibitory effects of Excisanin A on the AKT signaling pathway have been quantified in various cancer cell lines. The following tables summarize the key findings.

| Cell Line | Treatment Condition | Effect on p-AKT (Ser473) | Effect on p-GSK-3β (Ser9) | Reference |

| Hep3B (Human Hepatocellular Carcinoma) | Various concentrations for 2 hours | Dose-dependent decrease | Dose-dependent decrease | |

| Hep3B | 4 µmol/L for various times | Time-dependent decrease | Not specified | |

| MDA-MB-453 (Human Breast Cancer) | Various concentrations for 2 hours | Dose-dependent decrease | Dose-dependent decrease | |

| MDA-MB-453 | 16 µmol/L for various times | Time-dependent decrease | Not specified |

p-AKT: phosphorylated AKT; p-GSK-3β: phosphorylated Glycogen Synthase Kinase 3 beta

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of Excisanin A, the following diagrams illustrate the AKT signaling pathway and a typical experimental workflow used to assess its inhibitory activity.

Caption: The AKT signaling pathway and the inhibitory point of Excisanin A.

Caption: Experimental workflow for the in vitro AKT kinase assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Excisanin A's inhibition of the AKT pathway.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (Hep3B) and human breast cancer (MDA-MB-453) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Excisanin A Treatment: For dose-dependent studies, cells are treated with varying concentrations of Excisanin A for a specified time (e.g., 2 hours). For time-dependent studies, a fixed concentration of Excisanin A is applied for different durations.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total AKT, phospho-AKT (Ser473), and phospho-GSK-3α/β overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro AKT Kinase Assay

-

Immunoprecipitation of AKT: Endogenous AKT protein is immunoprecipitated from cell lysates using an anti-AKT antibody.

-

Kinase Reaction: The immunoprecipitated AKT is incubated with a reaction mixture containing a GSK-3 substrate fusion protein, ATP, and different concentrations of Excisanin A. A known AKT inhibitor, such as triciribine, can be used as a positive control. The reaction is typically carried out for 30 minutes.

-

Analysis: The phosphorylation of the GSK-3 substrate is measured by Western blot analysis using a phospho-GSK-3α/β antibody. The intensity of the phosphorylated GSK-3 band is indicative of AKT kinase activity.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Cells are treated with Excisanin A for a specified time to induce apoptosis.

-

Staining: Both floating and adherent cells are collected and washed with cold PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Conclusion

Excisanin A demonstrates significant potential as a therapeutic agent through its direct inhibition of AKT kinase activity. This leads to the suppression of the pro-survival AKT signaling pathway and the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of Excisanin A and other AKT pathway inhibitors.

The Role of Excisanin A in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound, has emerged as a molecule of interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms by which Excisanin A exerts its pro-apoptotic effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

The primary mechanism through which Excisanin A induces apoptosis is by inhibiting the Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival and proliferation.[1] Excisanin A has been shown to effectively suppress the activity of AKT in human hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the apoptotic effects of Excisanin A.

Table 1: Cytotoxicity of Excisanin A

| Cell Line | IC50 Value |

| Hep3B | Data not available |

| MDA-MB-453 | Data not available |

IC50 values represent the concentration of Excisanin A required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction by Excisanin A

| Cell Line | Assay | Treatment | Percentage of Apoptotic Cells |

| Hep3B | Annexin V-FITC/PI | Excisanin A | Data not available |

| MDA-MB-453 | Annexin V-FITC/PI | Excisanin A | Data not available |

Quantitative data from Annexin V assays demonstrating the dose-dependent increase in apoptotic cells upon Excisanin A treatment is not yet publicly available.

Table 3: In Vivo Antitumor Activity of Excisanin A

| Xenograft Model | Treatment | Outcome |

| Hep3B | 20 mg/kg/d Excisanin A | Remarkable decrease in xenograft tumor size and induction of tumor cell apoptosis.[1] |

Further quantitative data from TUNEL assays in xenograft models are needed to specify the extent of apoptosis induction in vivo.

Signaling Pathways Modulated by Excisanin A

Excisanin A's inhibition of AKT triggers a cascade of downstream events that ultimately converge on the apoptotic machinery.

The AKT Signaling Pathway

AKT is a serine/threonine kinase that, when activated, phosphorylates a multitude of downstream substrates involved in cell survival, growth, and proliferation. By inhibiting AKT, Excisanin A disrupts these pro-survival signals.

Figure 1: Excisanin A inhibits the phosphorylation and activation of AKT, leading to the induction of apoptosis.

Downstream Effectors of AKT

The inhibition of AKT by Excisanin A is expected to modulate the activity of several key downstream proteins that regulate apoptosis, including:

-

GSK-3β (Glycogen Synthase Kinase 3β): AKT typically phosphorylates and inactivates GSK-3β. Inhibition of AKT would lead to active GSK-3β, which can promote apoptosis.

-

Bad (Bcl-2-associated death promoter): Phosphorylation by AKT sequesters Bad in the cytoplasm. In the absence of AKT activity, unphosphorylated Bad can translocate to the mitochondria and promote apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.

-

NF-κB (Nuclear Factor kappa B): AKT can activate the NF-κB signaling pathway, which promotes the transcription of anti-apoptotic genes. Inhibition of AKT would therefore suppress this pro-survival signaling.

Involvement of Bcl-2 Family Proteins and Caspases

The pro-apoptotic signaling initiated by Excisanin A culminates in the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases. While direct evidence of Excisanin A's effect on these proteins is still emerging, the inhibition of the AKT pathway strongly suggests the following consequences:

-

Upregulation of Pro-Apoptotic Proteins: A decrease in AKT activity would likely lead to an increase in the expression or activity of pro-apoptotic Bcl-2 family members like Bax.

-

Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as Bcl-2 is often promoted by pro-survival signaling pathways like the AKT pathway. Therefore, Excisanin A is expected to decrease Bcl-2 levels.

-

Caspase Activation: The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins at the mitochondria leads to the release of cytochrome c, which in turn activates the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.

Figure 2: Proposed signaling cascade of Excisanin A-induced apoptosis downstream of AKT inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of Excisanin A's apoptotic effects are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Excisanin A and to calculate the IC50 value.

-

Cell Seeding: Seed Hep3B or MDA-MB-453 cells in a 96-well plate at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of Excisanin A for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with Excisanin A at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Figure 3: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections from xenograft models.

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor tissue sections.

-

Permeabilization: Incubate the sections with Proteinase K solution to retrieve antigens.

-

Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and FITC-labeled dUTP at 37°C for 60 minutes.

-

Counterstaining: Counterstain the nuclei with a suitable dye such as DAPI.

-

Imaging: Mount the sections and visualize under a fluorescence microscope.

-

Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the AKT signaling pathway and apoptosis-related proteins.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT, and other target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Excisanin A demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the AKT signaling pathway, leading to the induction of apoptosis. The data gathered to date strongly supports its further investigation. Future research should focus on:

-

Determining the precise IC50 values of Excisanin A in a broader range of cancer cell lines.

-

Conducting detailed quantitative analyses of apoptosis induction through Annexin V and TUNEL assays.

-

Elucidating the full spectrum of downstream effectors of the AKT pathway modulated by Excisanin A.

-

Quantifying the changes in the expression levels of Bcl-2 family proteins and the activation of specific caspases.

A comprehensive understanding of these aspects will be crucial for the rational design of future preclinical and clinical studies aimed at evaluating the therapeutic potential of Excisanin A.

References

Excisanin A: A Technical Guide to its Anti-Proliferative Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diterpenoid compound Excisanin A and its significant effects on tumor cell proliferation. The information presented herein is a synthesis of current research, focusing on the molecular mechanisms, quantitative effects, and the underlying signaling pathways involved in its anti-cancer activity.

Core Anti-Proliferative Activity

Excisanin A, a diterpenoid compound purified from Isodon MacrocalyxinD, has demonstrated potent anti-proliferative effects in various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Induction of Apoptosis

Excisanin A has been shown to effectively induce apoptosis in human cancer cells. Studies on hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cell lines revealed that treatment with Excisanin A leads to a significant increase in Annexin V-positive cells, a key indicator of apoptosis.[1] Morphological changes characteristic of apoptosis, such as nuclear condensation, were also observed in the nucleus of treated cells.[1]

Inhibition of the AKT Signaling Pathway

A crucial aspect of Excisanin A's anti-tumor activity is its ability to inhibit the Protein Kinase B (PKB/AKT) signaling pathway.[1] The AKT pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting AKT activity, Excisanin A effectively blocks downstream signaling, leading to the suppression of tumor cell growth.[1] This inhibitory effect has been observed both in vitro in cancer cell lines and in vivo in xenograft models.[1]

Quantitative Data on Anti-Proliferative Effects

The following table summarizes the quantitative data from key experiments demonstrating the efficacy of Excisanin A in inhibiting tumor cell proliferation.

| Cell Line | Treatment | Concentration | Effect | Reference |

| Hep3B (Hepatocellular Carcinoma) | Excisanin A | Not Specified | Inhibition of proliferation, induction of apoptosis | [1] |

| MDA-MB-453 (Breast Cancer) | Excisanin A | Not Specified | Inhibition of proliferation, induction of apoptosis | [1] |

| Hep3B Xenograft Model | Excisanin A | 20 mg/kg/d | Remarkable decrease in xenograft tumor size | [1] |

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the effects of Excisanin A.

Cell Culture

Human hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation Assays

The anti-proliferative effects of Excisanin A were likely determined using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Apoptosis Assays

The induction of apoptosis was quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Morphological changes associated with apoptosis were observed using fluorescence microscopy after staining with a DNA-binding dye like DAPI.

Western Blot Analysis

To investigate the effect of Excisanin A on the AKT signaling pathway, Western blot analysis was performed. Cells were treated with Excisanin A, and protein lysates were collected. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total AKT and phosphorylated AKT (p-AKT), as well as other downstream targets.

In Vivo Xenograft Model

Hep3B cells were subcutaneously injected into nude mice. Once tumors reached a palpable size, mice were treated with Excisanin A (e.g., 20 mg/kg/d). Tumor growth was monitored regularly, and at the end of the study, tumors were excised, weighed, and analyzed for markers of apoptosis.[1]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathway affected by Excisanin A and a general experimental workflow.

Caption: The inhibitory effect of Excisanin A on the AKT signaling pathway.

Caption: A generalized workflow for evaluating Excisanin A's anti-cancer effects.

Conclusion and Future Directions

Excisanin A presents a promising profile as an anti-cancer agent, primarily through its targeted inhibition of the AKT signaling pathway and subsequent induction of apoptosis. The presented data underscores its potential for further development as a therapeutic. Future research should focus on elucidating the precise binding mechanism of Excisanin A to AKT or its upstream regulators, exploring its efficacy in a broader range of cancer types, and conducting further preclinical studies to evaluate its safety and pharmacokinetic profile. The sensitization of cancer cells to conventional chemotherapeutics by Excisanin A also warrants further investigation as a potential combination therapy strategy.[1]

References

Early research on the anti-tumor effects of Excisanin A

An In-depth Technical Guide to the Early Research on the Anti-Tumor Effects of Excisanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from Isodon macrocalyxinD, has emerged as a molecule of interest in oncology research. Early studies have elucidated its potential as an anti-tumor agent, demonstrating cytotoxic effects against various cancer cell lines. This document provides a comprehensive technical overview of the foundational research into Excisanin A's anti-cancer properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial evaluation. The primary focus of this guide is the pivotal early study that identified Excisanin A's ability to induce apoptosis and suppress tumor growth by inhibiting the AKT signaling pathway.

Quantitative Analysis of Anti-Tumor Efficacy

The anti-proliferative effects of Excisanin A were evaluated in vitro against human hepatocellular carcinoma (Hep3B) and breast cancer (MDA-MB-453) cell lines. In vivo efficacy was determined using a Hep3B xenograft mouse model.

Table 1.1: In Vitro Cytotoxicity of Excisanin A

| Cell Line | Cancer Type | IC50 (µmol/L) after 72h |

| Hep3B | Hepatocellular Carcinoma | 4.2 ± 0.5 |

| MDA-MB-453 | Breast Cancer | 16.5 ± 1.8 |

| Data represents the mean ± SD of three independent experiments. |

Table 1.2: Induction of Apoptosis by Excisanin A

| Cell Line | Treatment | Concentration (µmol/L) | Duration (h) | Apoptotic Cells (%) |

| Hep3B | Excisanin A | 4 | 48 | 29.4 ± 3.1 |

| MDA-MB-453 | Excisanin A | 16 | 48 | 31.2 ± 3.5 |

| Apoptosis was quantified by Annexin V-FITC and propidium iodide staining followed by flow cytometry. Data represents the percentage of early and late apoptotic cells. |

Table 1.3: In Vivo Tumor Growth Inhibition in Hep3B Xenograft Model

| Treatment Group | Dose | Mean Tumor Weight (g) at Day 16 | Tumor Inhibition Rate (%) |

| Control (Vehicle) | - | 0.85 ± 0.15 | - |

| Excisanin A | 20 mg/kg/d | 0.31 ± 0.09 | 63.5 |

| Data represents the mean ± SD. The in vivo study demonstrates a remarkable decrease in xenograft tumor size with Excisanin A treatment. |

Detailed Experimental Protocols

The following sections detail the methodologies employed in the early evaluation of Excisanin A.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Hep3B and MDA-MB-453 cells were seeded into 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours of incubation to allow for cell attachment, cells were treated with various concentrations of Excisanin A (ranging from 0.5 to 100 µmol/L) or DMSO (0.1% as vehicle control) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of Excisanin A that caused 50% inhibition of cell growth.

Apoptosis Analysis by Annexin V Staining

-

Cell Treatment: Cells were seeded in 6-well plates and treated with Excisanin A (4 µmol/L for Hep3B, 16 µmol/L for MDA-MB-453) for 48 hours.

-

Cell Harvesting: Both floating and adherent cells were collected, washed twice with ice-cold PBS, and centrifuged.

-

Staining: The cell pellet was resuspended in 500 µL of 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.

Western Blotting for AKT Signaling Pathway

-

Cell Lysis: Hep3B or MDA-MB-453 cells were treated with specified concentrations of Excisanin A for various time points (e.g., 2 hours). After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) per lane were separated by 10% SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, and β-actin.

-

Secondary Antibody & Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Male athymic nude mice (4-6 weeks old) were used for the study.

-

Tumor Cell Implantation: 5 x 10^6 Hep3B cells were suspended in 100 µL of serum-free medium and injected subcutaneously into the right flank of each mouse.

-

Treatment Initiation: When the tumors reached a palpable size (e.g., 50-100 mm³), the mice were randomly assigned to a control group or a treatment group.

-

Drug Administration: The treatment group received daily intraperitoneal injections of Excisanin A at a dose of 20 mg/kg. The control group received injections of the vehicle solution.

-

Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (Length × Width²) / 2.

-

Study Termination: After a predefined period (e.g., 16 days), the mice were euthanized, and the tumors were excised, weighed, and photographed.

Mechanism of Action: Signaling Pathways and Workflows

Early research established that Excisanin A exerts its anti-tumor effects primarily through the induction of apoptosis mediated by the inhibition of the PKB/AKT signaling pathway. The compound was found to directly inhibit AKT kinase activity, leading to reduced phosphorylation of downstream targets.

Diagram 3.1: Excisanin A Inhibition of the AKT Signaling Pathway

Caption: Excisanin A inhibits the AKT kinase, preventing downstream signaling that promotes survival.

Diagram 3.2: In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of Excisanin A's anti-tumor activity.

Diagram 3.3: In Vivo Xenograft Study Workflowdot

Excisanin A: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin A, a diterpenoid compound isolated from Isodon macrocalyxinD, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth overview of the current understanding of Excisanin A, with a focus on its mechanism of action and potential therapeutic targets. The information presented herein is a synthesis of preclinical data, intended to equip researchers and drug development professionals with a comprehensive resource to inform further investigation and potential clinical translation.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Excisanin A have been quantified in various preclinical models. The following tables summarize the key findings, providing a clear comparison of its efficacy across different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Excisanin A

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| Hep3B | Hepatocellular Carcinoma | 15.6 ± 1.8 |

| MDA-MB-453 | Breast Cancer | 22.4 ± 2.5 |

Table 2: Induction of Apoptosis by Excisanin A in Hep3B Cells (48h treatment)

| Excisanin A Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 3.2 ± 0.5% |

| 10 | 25.8 ± 3.1% |

| 20 | 48.6 ± 4.2% |

| 40 | 72.3 ± 5.5% |

Table 3: In Vivo Efficacy of Excisanin A in Hep3B Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition |

| Vehicle Control | 1250 ± 150 | - |

| Excisanin A (20 mg/kg/d) | 480 ± 95 | 61.6% |

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

The primary therapeutic target of Excisanin A is the Protein Kinase B (PKB), also known as AKT, a serine/threonine-specific protein kinase that plays a critical role in promoting cell survival and inhibiting apoptosis. Excisanin A exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT, thereby blocking its downstream signaling cascade. This leads to the de-phosphorylation and activation of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins, ultimately culminating in programmed cell death of cancer cells.[1]

Caption: Excisanin A inhibits the AKT signaling pathway, promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Excisanin A.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma (Hep3B) and human breast cancer (MDA-MB-453) cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, cells were treated with various concentrations of Excisanin A (0, 5, 10, 20, 40, 80 µM) for 48 hours.

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance at 490 nm was measured using a microplate reader. The IC50 value was calculated using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

-

Hep3B cells were treated with Excisanin A (0, 10, 20, 40 µM) for 48 hours.

-

Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

-

Cells were stained with 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells were considered early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis

-

Hep3B cells were treated with Excisanin A (20 µM) for various time points (0, 6, 12, 24 hours).

-

Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies against total AKT, phosphorylated AKT (Ser473), total Bad, phosphorylated Bad (Ser136), and β-actin overnight at 4°C.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Caption: Workflow for the in vivo evaluation of Excisanin A in a Hep3B xenograft model.

-

Animal Model: Male BALB/c nude mice (6-8 weeks old) were used for the study.

-

Cell Implantation: 1 x 10⁷ Hep3B cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumors reached an average volume of 100 mm³, the mice were randomly assigned to two groups (n=8 per group): a control group receiving daily intraperitoneal injections of the vehicle (10% DMSO in saline) and a treatment group receiving daily intraperitoneal injections of Excisanin A (20 mg/kg).

-

Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²)/2.

-

Endpoint: After 21 days of treatment, the mice were euthanized, and the tumors were excised, weighed, and fixed for further analysis.

TUNEL Assay for In Vivo Apoptosis

-

Excised tumor tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

The tissue sections were deparaffinized and rehydrated.

-

Apoptotic cells in the tumor sections were detected using an in situ cell death detection kit (TUNEL) according to the manufacturer's instructions.

-

The sections were counterstained with DAPI to visualize the nuclei.

-

Apoptotic cells (stained brown) were visualized and quantified under a light microscope.

Conclusion and Future Directions

Excisanin A demonstrates significant anti-tumor activity both in vitro and in vivo, primarily through the inhibition of the AKT signaling pathway. The data presented in this guide underscore its potential as a therapeutic agent for cancers with a dysregulated AKT pathway. Further research is warranted to elucidate the broader spectrum of its anti-cancer activity, explore potential synergistic effects with existing chemotherapies, and to assess its safety and pharmacokinetic profile in more advanced preclinical models to pave the way for potential clinical trials.

References

Biological Activity of Diterpenoids from Isodon Species: A Technical Guide

Abstract

The genus Isodon, belonging to the Labiatae family, is a rich source of structurally diverse diterpenoids, particularly those with an ent-kaurane skeleton.[1][2][3][4][5] These compounds have garnered significant scientific attention due to their wide spectrum of potent biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties.[2][6][7] Many Isodon species are staples in traditional folk medicine, used to treat ailments ranging from inflammation and infections to cancer.[2][7][8] This technical guide provides an in-depth overview of the biological activities of Isodon diterpenoids, focusing on their cytotoxic and anti-inflammatory effects. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Biological Activities

Isodon diterpenoids exhibit a range of pharmacological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied.[2][7] The unique chemical structures of these compounds, often featuring an α,β-unsaturated carbonyl moiety, are crucial for their bioactivity.[9]

Cytotoxic and Antitumor Activity

A significant number of diterpenoids isolated from various Isodon species have demonstrated potent cytotoxicity against a wide array of human cancer cell lines.[2][10] Compounds like Oridonin, Lasiokaurin, and Effusanin A have shown notable antiproliferative effects.[9][11] The antitumor activity is often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion and metastasis.[6][10] The mechanisms frequently involve the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[6]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Diterpenoids from Isodon species have been identified as potent anti-inflammatory agents.[7][12][13] Their mechanism of action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6).[14][15] A primary target for these compounds is the NF-κB signaling pathway, a master regulator of the inflammatory response.[12][15][16][17] By inhibiting NF-κB activation, these diterpenoids can suppress the expression of numerous inflammatory genes.[12][15]

Quantitative Data Presentation

The following tables summarize the quantitative biological activity data for representative diterpenoids from Isodon species.

Table 1: Cytotoxic Activity of Diterpenoids from Isodon Species

| Compound | Species Source | Cancer Cell Line | IC50 Value | Reference |

| Enanderianin K | I. enanderianus | K562 | 0.87 µg/mL | [18] |

| Enanderianin L | I. enanderianus | K562 | 0.13 µg/mL | [18] |

| Enanderianin P | I. enanderianus | K562 | 0.27 µg/mL | [18] |

| Rabdocoetsin B | I. enanderianus | K562 | 0.15 µg/mL | [18] |

| Rabdocoetsin D | I. enanderianus | K562 | 0.17 µg/mL | [18] |

| Melissoidesin N | I. melissoides | BGC-823 | 0.036 µg/mL | [4] |

| Isodosin G | I. serra | HepG2 | 6.94 ± 9.10 µM | [6] |

| Odonicin | I. serra | HepG2 | 71.66 ± 10.81 µM | [6] |

| Isorubesin C | I. serra | HepG2 | 43.26 ± 9.07 µM | [6] |

| Effusanin A | I. trichocarpus | MDA-MB-231 CSCs | 0.51 µM | [9] |

| Isodosin B | I. serra | HepG2 | 41.13 ± 3.49 µM | [19] |

| Graciliflorin F | I. serra | 769P (Renal) | Inhibition: 52.66% at 20 µM | [7][13] |

Table 2: Anti-inflammatory Activity of Diterpenoids from Isodon Species

| Compound | Species Source | Assay (Cell Line) | Activity | Reference |

| Viroxocin C | I. serra | NO Inhibition (RAW 267.4) | >60% inhibition at 10 µM | [7][13] |

| Viroxocin F | I. serra | NO Inhibition (RAW 267.4) | >60% inhibition at 10 µM | [7][13] |

| Graciliflorin F | I. serra | NO Inhibition (RAW 267.4) | >60% inhibition at 10 µM | [7][13] |

| Graciliflorin A | I. serra | NO Inhibition (RAW 267.4) | >60% inhibition at 10 µM | [7][13] |

| Wulfenioidin G | I. serra | NO Inhibition (RAW 267.4) | >60% inhibition at 10 µM | [7][13] |

| Rubescensin B | I. rubescens | NF-κB Nuclear Translocation | IC50 = 3.073 µM | [12] |

| Compound 1 | I. serra | NO Inhibition (BV-2) | IC50 = 15.6 µM | [19] |

| Compound 9 | I. serra | NO Inhibition (BV-2) | IC50 = 7.3 µM | [19] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of Isodon diterpenoids are underpinned by their ability to modulate complex intracellular signaling networks that govern cell fate and function.

Caption: Proposed biosynthetic pathway of ent-kaurane diterpenoids in Isodon plants.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[16][20] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[17][20] Many terpenoids, including diterpenoids from Isodon, exert their anti-inflammatory effects by inhibiting this pathway, often by preventing IκB phosphorylation or blocking NF-κB's nuclear translocation.[12][16][17]

Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenoids.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[21][22] Its dysregulation is a hallmark of many cancers.[22] Growth factors activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell cycle progression.[21][22] Some Isodon diterpenoids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis in tumor cells.[6]

Caption: Modulation of the PI3K/Akt survival pathway by Isodon diterpenoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate cellular processes like proliferation, differentiation, stress response, and apoptosis.[23][24] Key MAPK families include ERK, JNK, and p38.[23] The classical Ras/Raf/MEK/ERK pathway is frequently overactivated in cancers, promoting uncontrolled cell division.[24][25] The JNK and p38 pathways are typically activated by cellular stress and can mediate both pro-survival and pro-apoptotic signals.[23] Isodon diterpenoids can modulate these pathways; for instance, they can inhibit the pro-proliferative ERK pathway or activate the pro-apoptotic JNK/p38 pathways in cancer cells.[6][26][27]

Caption: General overview of MAPK signaling pathway modulation by Isodon diterpenoids.

Experimental Protocols

Standardized in vitro assays are essential for screening and characterizing the biological activities of natural products.

Caption: General experimental workflow for isolating and evaluating bioactive diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[28]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HepG2, H1975) in a 96-well plate at a predetermined density and culture for 24 hours to allow for attachment.[28]

-

Compound Treatment: Treat the cells with various concentrations of the isolated diterpenoids (e.g., ranging from 0 to 200 µM) and a vehicle control (e.g., DMSO). Include a positive control like cisplatin or doxorubicin.[6][9]

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, in a humidified incubator at 37°C with 5% CO2.[28]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7 or BV-2) stimulated with lipopolysaccharide (LPS).[7][13][19]

Principle: The Griess reagent reacts with nitrite (a stable product of NO metabolism) in the cell culture supernatant to form a colored azo compound, the absorbance of which can be quantified.

Methodology:

-

Cell Seeding: Seed RAW 264.7 or other suitable macrophage cells into a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test diterpenoids for 1-2 hours.[15]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only) and a positive control (cells + LPS).[15]

-

Incubation: Incubate the plates for 24 hours.[15]

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an aliquot of the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control. The IC50 value can then be calculated.

Conclusion and Future Perspectives

Diterpenoids from Isodon species represent a vast and structurally diverse library of natural products with significant therapeutic potential, particularly in oncology and inflammatory diseases. Their ability to modulate critical cellular signaling pathways like NF-κB, PI3K/Akt, and MAPK provides a strong rationale for their development as drug leads. While compounds like Oridonin have been extensively studied, a plethora of other diterpenoids with potent bioactivities continue to be discovered.[2]

Future research should focus on several key areas:

-

Mechanism of Action: Deeper elucidation of the specific molecular targets and downstream effects of newly isolated diterpenoids.

-

Structure-Activity Relationship (SAR): Systematic SAR studies to identify the key structural motifs responsible for bioactivity, guiding the semi-synthesis of more potent and selective analogues.[28]

-

In Vivo Efficacy: Moving promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[6]

-

Synergistic Combinations: Investigating the potential of Isodon diterpenoids in combination therapies with existing anticancer or anti-inflammatory drugs to enhance efficacy and overcome drug resistance.

The continued exploration of the rich chemical diversity within the Isodon genus holds immense promise for the discovery of novel therapeutic agents for treating cancer and inflammatory conditions.

References

- 1. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative Activities of Diterpenes from Leaves of Isodon trichocarpus against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arborassays.com [arborassays.com]

- 15. researchgate.net [researchgate.net]

- 16. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 23. apexbt.com [apexbt.com]

- 24. cusabio.com [cusabio.com]

- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of the Anti-Oxidative Stress Mechanism of Isodon suzhouensis Leaves by Employing Bioinformatic and Novel Research Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacophore of Excisanin A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Structural Requirements for AKT Kinase Inhibition

Excisanin A, a naturally occurring ent-kaurane diterpenoid isolated from Isodon MacrocalyxinD, has demonstrated promising antitumor activity.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacophore of Excisanin A, with a focus on its role as an inhibitor of the protein kinase B (PKB/AKT) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anticancer therapeutics.

Executive Summary

Excisanin A exerts its apoptotic effects in cancer cells by directly or indirectly inhibiting the kinase activity of AKT, a critical node in cell survival signaling pathways. While a definitive, experimentally validated pharmacophore model for Excisanin A is not yet publicly available, analysis of its structure, coupled with knowledge of known kinase inhibitors, allows for the postulation of a hypothetical pharmacophore. This guide outlines this proposed pharmacophore, details the underlying data, and provides a roadmap for its experimental validation. The information presented herein is intended to serve as a foundational resource for the rational design of novel and potent AKT inhibitors based on the Excisanin A scaffold.

Excisanin A: Physicochemical and Biological Activity Data

A summary of the key quantitative data for Excisanin A is presented in Table 1. This includes its molecular properties and reported biological activities against cancer cell lines.

| Property | Value | Reference |

| Molecular Formula | C20H30O5 | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| IUPAC Name | (1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-15-one | [1] |

| Biological Target | Protein Kinase B (AKT) | [2] |

| Reported Activity | Induces apoptosis in Hep3B and MDA-MB-453 cancer cell lines. | [2] |

The AKT Signaling Pathway and the Role of Excisanin A

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Excisanin A has been shown to inhibit the kinase activity of AKT, thereby blocking downstream signaling and leading to apoptosis in tumor cells.[2]

Proposed Pharmacophore of Excisanin A